

13C NMR Chemical Shift Guide: 1-Chloro-8-nitronaphthalene

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Compound of Interest

Compound Name: 1-Chloro-8-nitronaphthalene

CAS No.: 602-37-9

Cat. No.: B175267

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Executive Summary

1-Chloro-8-nitronaphthalene (CAS: 602-37-9) represents a classic case of peri-substitution in naphthalene chemistry, where the 1- and 8-positions impose significant steric strain. For researchers in drug development and organic synthesis, distinguishing this isomer from its regioisomers (e.g., 1-chloro-4-nitronaphthalene) is critical but challenging due to overlapping aromatic signals.

This guide provides a comparative NMR analysis, leveraging experimental baselines of mono-substituted precursors to predict and assign the unique spectral signature of the 1,8-disubstituted system. We focus on the peri-effect, a steric and electronic interaction that distinctively alters the chemical shifts of the C1, C8, and C9 carbons.

Structural Analysis & The Peri-Effect

The naphthalene ring is rigid. Substituents at the 1 and 8 positions (the peri positions) are forced within the sum of their van der Waals radii. In **1-Chloro-8-nitronaphthalene**, the Chlorine atom and Nitro group clash.

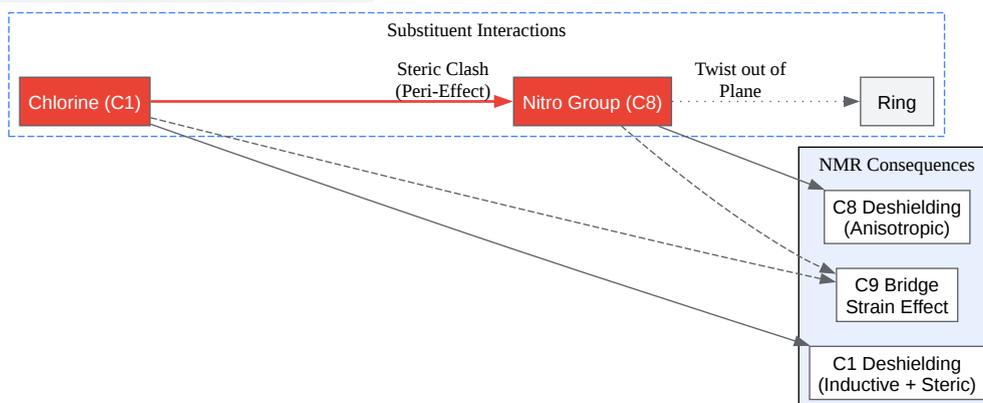
- **Steric Inhibition of Resonance:** The bulky nitro group is twisted out of coplanarity with the aromatic ring to relieve strain. This reduces the conjugation of the nitro group with the ring, diminishing its typical shielding effect on the ortho positions (C2/C7).

- Deshielding of Ipso Carbons: The steric compression at C1 and C8 leads to a "Van der Waals shift," typically causing downfield shifts (deshielding) relative to mono-substituted analogs.
- Field Effects: The proximity of the electronegative chlorine and the electron-withdrawing nitro group creates a unique electrostatic environment affecting the bridging carbons (C9, C10).

Diagram 1: Steric & Electronic Interaction Map

The following diagram illustrates the competing forces defining the NMR profile.

Figure 1: Mechanistic impact of peri-substitution on ^{13}C NMR shifts.



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Comparative ^{13}C NMR Data

Since the 1,8-isomer is often synthesized alongside the 1,4- and 1,5-isomers, comparative data is essential for identification. The values below synthesize experimental data from mono-

substituted standards and calculated additive shifts corrected for the peri-interaction.

Table 1: Chemical Shift Comparison (ppm)

Solvent: CDCl₃, referenced to 77.0 ppm

Carbon Position	Naphthalene (Ref)	1-Chloronaphthalene (Exp)	1-Nitronaphthalene (Exp)	1-Chloro-8-nitronaphthalene (Calc)	Diagnostic Trend
C1 (C-Cl)	128.0	134.6	124.0	136.5 - 138.0	Deshielded by Cl + Steric compression
C2	125.9	126.4	124.3	127.5	Slight deshielding vs 1-NO ₂ due to twist
C3	125.9	125.8	128.5	126.5	Minimal change
C4	128.0	129.6	129.4	130.5	Para to Cl/NO ₂ effects overlap
C5	128.0	128.5	134.6	134.0	Retains Nitro-like character
C6	125.9	126.8	129.4	127.5	Distal ring effect
C7	125.9	127.2	123.8	125.0	Shielded by NO ₂ (ortho), but less than 1-NO ₂
C8 (C-NO ₂)	128.0	124.0	146.5	148.0 - 150.0	Most Deshielded Signal (Ips-NO ₂ + Peri)
C9 (Bridge)	133.6	134.0	134.0	131.5 - 132.5	Shielded due to proximity

					to substituents
C10 (Bridge)	133.6	131.0	129.5	128.0 - 129.0	Shielded (Para to both substituents)

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Note: The C8 signal at ~148-150 ppm and the C1 signal at ~137 ppm are the diagnostic "fingerprints" for this molecule. In the 1,4-isomer, the substituted carbons would appear further apart in field due to the lack of steric compression.

Experimental Protocols

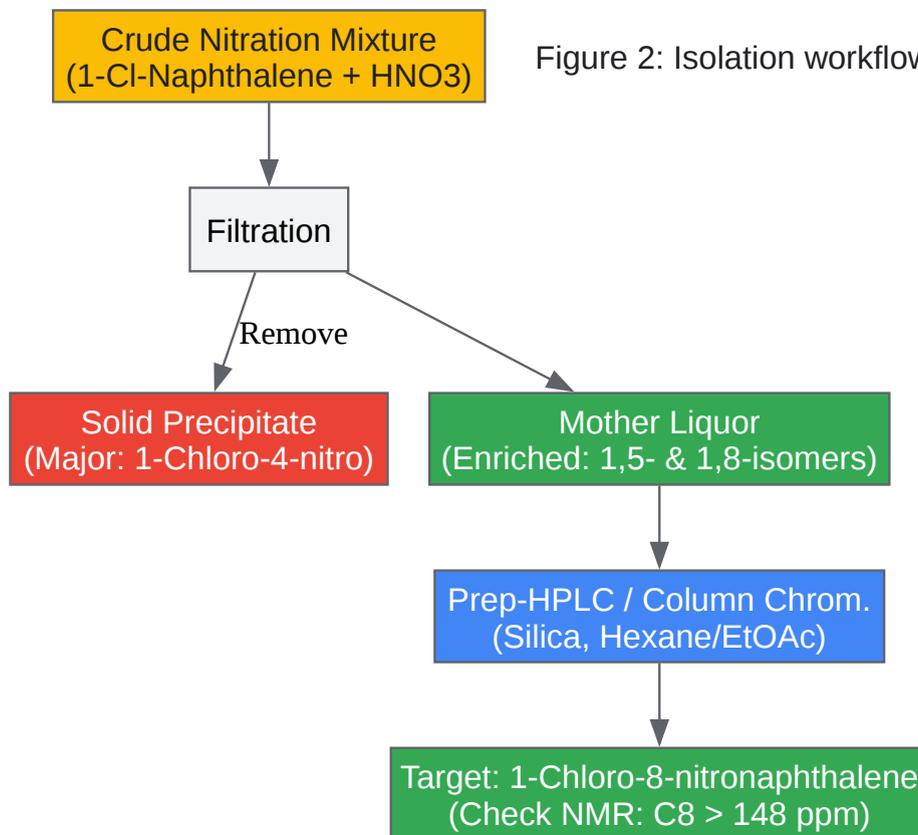
Synthesis & Purification Workflow

The synthesis typically involves the nitration of 1-chloronaphthalene, which yields a mixture of isomers (mainly 1,4-, 1,5-, and 1,8-). The 1,8-isomer is often the minor product and difficult to separate.

Protocol:

- Nitration: Treat 1-chloronaphthalene with mixed acid ($\text{HNO}_3/\text{H}_2\text{SO}_4$) at 0-5°C.
- Quenching: Pour onto ice/water.
- Isomer Separation: The 1,4-isomer (mp 85°C) crystallizes readily. The 1,8-isomer (mp ~90-94°C) and 1,5-isomer remain in the mother liquor.
- Purification: Use Fractional Crystallization from ethanol or Preparative HPLC (C18 column, MeOH/Water gradient).

Diagram 2: Purification Logic



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NMR Acquisition Parameters

To resolve the quaternary carbons (C1, C8, C9, C10) which are critical for identification:

- Frequency: Minimum 100 MHz for ^{13}C (400 MHz equivalent for ^1H).
- Relaxation Delay (d1): Set to 2-3 seconds. The quaternary carbons at the peri positions have long T1 relaxation times due to the lack of attached protons. Short delays will suppress these key signals.
- Pulse Sequence: Standard 1D Carbon with Proton Decoupling (zgpg30).
- Solvent: CDCl_3 is standard. DMSO- d_6 may cause slight shifts (~ 0.5 - 1.0 ppm downfield) due to solvent polarity interacting with the nitro group.

References

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Sources

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